3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that combines the structural features of quinoline, triazole, and pyridazine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Derivative: The quinoline moiety is synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Construction of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions.
Formation of the Pyridazine Ring: The pyridazine ring is constructed by the condensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives .
Scientific Research Applications
3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell proliferation, such as kinases or DNA-binding proteins.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and camptothecin, known for their antimalarial and anticancer properties, respectively.
Triazole Derivatives: Such as fluconazole and voriconazole, used as antifungal agents.
Pyridazine Derivatives: Such as pyridazine-based inhibitors of phosphodiesterase enzymes.
Uniqueness
3-methyl-N-(quinolin-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and pharmacological properties compared to other compounds with only one or two of these rings .
Properties
IUPAC Name |
3-methyl-N-quinolin-5-yl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O/c1-10-19-20-15-8-7-14(21-22(10)15)16(23)18-13-6-2-5-12-11(13)4-3-9-17-12/h2-9H,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIUIXSHQIJRMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC4=C3C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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